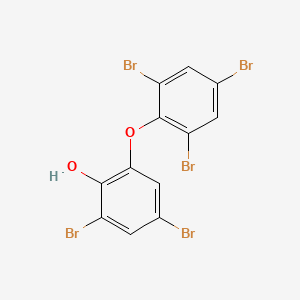

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol

Description

Propriétés

IUPAC Name |

2,4-dibromo-6-(2,4,6-tribromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDCJPLJOASSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90835909 | |

| Record name | 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90835909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830329-14-1 | |

| Record name | 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90835909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Environmentally Friendly Bromination Method (Patent CN101671236A)

- Raw materials: Phenol, hydrogen bromide (HBr), and hydrogen peroxide (H2O2).

- Solvent: Water or a mixture of water and ethanol.

- Molar ratio: Phenol : HBr : H2O2 = 1 : 2.8–3.5 : 1.5–4.0.

- Process:

- Phenol, solvent, and one reagent (either HBr or H2O2) are mixed at room temperature.

- The other reagent is added dropwise while maintaining temperature between 10–70 °C.

- The reaction mixture is then insulated and heated at 30–110 °C for 0.5–6 hours.

- After cooling, the crude product is filtered and recrystallized from ethanol or ethanol-water mixture.

- Outcome: Purity > 99%, yield 89–95%, with minimal environmental impact due to solvent recycling and no release of HBr gas.

- Notes: Both industrial grade and byproduct HBr can be used; H2O2 concentration ranges from 10–30%.

| Parameter | Range/Value |

|---|---|

| Phenol : HBr : H2O2 (mol) | 1 : 2.8–3.5 : 1.5–4.0 |

| Solvent volume per mol phenol | 400–1500 mL |

| Temperature during addition | 10–70 °C |

| Reaction insulation temp | 30–110 °C |

| Reaction time | 0.5–6 hours |

| Purity | > 99% |

| Yield | 89–95% |

Preparation of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol

This compound is prepared by an etherification reaction between 2,4-dibromophenol and 2,4,6-tribromophenol, typically via nucleophilic aromatic substitution or phenol-phenol coupling under controlled conditions.

General Synthetic Route

- Step 1: Preparation of 2,4-dibromophenol by selective bromination of phenol or related intermediates.

- Step 2: Reaction of 2,4-dibromophenol with 2,4,6-tribromophenol under conditions favoring ether bond formation.

- Catalysts/Conditions: Often involves base catalysts (e.g., potassium carbonate) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Temperature: Moderate heating (80–120 °C) with stirring.

- Purification: Recrystallization or chromatographic techniques to isolate the pure product.

Reaction Mechanism Insights

- The phenolic oxygen of 2,4-dibromophenol acts as a nucleophile attacking the brominated phenol electrophile.

- The presence of multiple bromine atoms activates the aromatic ring towards nucleophilic substitution.

- Controlled conditions are necessary to avoid poly-substitution or polymerization.

Research Findings on Related Bromophenol Transformations

- Studies on bromophenol chlorination and radical formation (e.g., 2,4-dibromophenol) reveal that phenoxy radicals form under oxidative conditions, which can influence coupling reactions leading to dimeric or ether-linked products.

- Bond dissociation energy calculations indicate that phenolic O-H bonds in bromophenols require significant energy to cleave, suggesting that careful control of reaction conditions is essential to direct ether formation rather than radical polymerization.

Summary Table of Preparation Parameters

| Step | Reagents & Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| 2,4,6-Tribromophenol Synthesis | Phenol + HBr + H2O2, aqueous/ethanol solvent | Molar ratio 1:2.8–3.5:1.5–4.0; 10–70 °C addition; 30–110 °C reaction; 0.5–6 h | High purity (99%), yield 89–95%, eco-friendly |

| 2,4-Dibromophenol Synthesis | Selective bromination of phenol | Controlled bromine equivalents, mild heating | Intermediate for etherification |

| Etherification to target compound | 2,4-Dibromophenol + 2,4,6-tribromophenol, base catalyst (e.g., K2CO3), polar aprotic solvent, 80–120 °C | Reaction time varies, stirring required | Formation of this compound |

Analyse Des Réactions Chimiques

Biosynthetic Formation via Enzymatic Dimerization

Marine bacteria such as Pseudoalteromonas luteoviolacea and P. phenolica synthesize this compound through enzymatic coupling of bromophenol precursors . The cytochrome P450 enzyme Bmp7 catalyzes the ortho- or para-dimerization of 2,4-dibromophenol (4 ) and 2,4,6-tribromophenol (5 ) (Fig. 1a) .

Reaction Scheme:

Key Features:

-

Regioselectivity : Bmp7 facilitates both para- (yielding 11 ) and ortho-coupling (yielding 13 ) products .

-

Substrate Flexibility : Bmp7 also accepts chlorinated phenols, producing chlorinated analogs (e.g., 2,4-dichlorophenol dimer) .

-

Co-Factors : Requires redox partners Bmp9 (ferredoxin) and Bmp10 (ferredoxin reductase) for electron transfer .

Table 1: Biosynthetic Products and Yields

| Substrates | Enzyme | Major Product | Yield (%) |

|---|---|---|---|

| 2,4-Dibromophenol (4 ) | Bmp7 | 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol | 62 |

| 2,4-Dichlorophenol | Bmp7 | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | 48 |

Thermal Decomposition Pathways

Pyrolysis of brominated flame retardants like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) generates this compound as a major intermediate .

Reaction Conditions:

-

Mechanism : Homolytic cleavage of C–O bonds in BTBPE, followed by recombination of tribromophenoxy radicals .

Key Observations:

Applications De Recherche Scientifique

Flame Retardancy

The primary application of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol is as a flame retardant . It is used to enhance the fire resistance of polymers and textiles. The compound acts by forming a protective char layer when exposed to heat, which inhibits combustion.

Mechanism of Action :

- The bromine atoms in the compound release bromine radicals during combustion, which interfere with the free radical chain reactions that sustain flames.

Case Study :

A study demonstrated that incorporating this compound into polymer matrices significantly improved their flame retardant properties compared to untreated materials . This is particularly relevant in industries such as electronics and construction where fire safety is paramount.

Endocrine Disruption Studies

This compound has been identified as an endocrine-disrupting pollutant , affecting aquatic environments. Research shows that compounds like it can mimic thyroid hormones, leading to potential health risks in wildlife and humans.

Research Findings :

A study highlighted its competitive binding to transthyretin (TTR), a protein responsible for transporting thyroid hormones. The binding affinity of this compound was shown to be significant, raising concerns about its impact on endocrine function .

Given the potential health risks associated with brominated flame retardants, regulatory bodies are increasingly scrutinizing their use. The compound's classification as an endocrine disruptor necessitates further investigation into its safety profile.

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol involves its interaction with biological molecules through its brominated phenolic structure. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. Additionally, the phenolic group can undergo redox reactions, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the HO-PBDE Family

a) 4-(2,4,6-Tribromophenoxy)phenol (T2-like HO-BDE)

- Structure: Lacks bromines on the A-ring but retains the tribromophenoxy B-ring.

- Estrogenic Activity : Exhibits potent estrogen receptor (ERα) agonism (EC₅₀ < 0.1 µM), exceeding estradiol (E₂) at concentrations 50,000× higher .

b) 2-Bromo-4-(2,4,6-tribromophenoxy)phenol (T3-like HO-BDE)

- Structure: Features a single bromine on the A-ring (position 2) and the tribromophenoxy B-ring.

- Estrogenic Activity : Shows 2–10× higher estrogenic potency than E₂ in ERα assays, attributed to bromine positioning mimicking thyroid hormone T3 .

- Key Difference: The mono-brominated A-ring in T3-like HO-BDE may optimize halogen bonding with ERα, whereas the di-brominated A-ring in the target compound could reduce receptor affinity .

c) 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol (Compound 14)

- Structure: Dibrominated A-ring (positions 2 and 6) and tribromophenoxy B-ring.

- Synthesis: Produced via enzymatic dimerization of 2,4-dibromophenol by marine bacterial enzyme Bmp7, albeit with reduced catalytic efficiency .

- Key Difference : The para-dibromination on the A-ring (vs. ortho-dibromination in the target compound) alters molecular symmetry and may influence bioactivity .

Brominated Phenolic Derivatives

a) 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol

- Structure: Tribrominated A-ring (positions 2, 3, 4) and dibromophenoxy B-ring.

- Physical Properties : Higher molecular weight (580.70 g/mol) and nearly identical hydrophobicity (XlogP: 6.6) compared to the target compound .

b) 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (Compound 2b)

- Structure: Tetrabrominated A-ring and dibromophenoxy B-ring.

- 13C NMR Analysis: A-ring chemical shifts closely match those of the target compound, confirming structural similarity in the phenolic core .

- Key Difference : Higher bromination on the A-ring may enhance thermal stability but decrease metabolic degradation rates .

Environmental and Toxicological Profiles

- Mechanistic Insights : Bromine substitution patterns on the A- and B-rings dictate receptor binding. Para-bromination on the B-ring (as in T2-like HO-BDE) maximizes ERα activation, while ortho-bromination (as in the target compound) may sterically hinder interactions .

Activité Biologique

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol is a brominated compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including mechanisms of action, toxicity studies, and ecological impacts.

Chemical Structure and Properties

The compound belongs to a class of polybrominated aromatic compounds characterized by multiple bromine substitutions on the phenolic structure. Its chemical formula is C₁₂H₈Br₄O, indicating the presence of four bromine atoms attached to the aromatic rings.

Research indicates that this compound exhibits significant estrogenic activity. In vitro studies have demonstrated that it acts as an agonist for estrogen receptors (ERα and ERβ), stimulating luciferase induction in cell lines designed to assess estrogenic potency. The effective concentration (EC50) for ERα was found to be less than 0.1 µM, comparable to that of estradiol .

Toxicity Studies

Toxicological assessments reveal that exposure to this compound can lead to various adverse effects:

- Reproductive Toxicity : A study on male zebrafish exposed to related brominated compounds indicated impaired mating behavior and reduced sperm quality. This suggests that similar compounds may also affect reproductive success in aquatic organisms .

- Cellular Effects : In vitro assays have shown that hydroxylated polybrominated diphenyl ethers (PBDEs), which include derivatives of this compound, can induce apoptosis and mitochondrial dysfunction in testicular cells. This highlights the potential for endocrine disruption and cellular toxicity .

Environmental Persistence

This compound is considered persistent in the environment due to its resistance to degradation processes. Studies indicate that it can bioaccumulate in aquatic organisms, posing risks to higher trophic levels .

Aquatic Toxicity

Ecotoxicological evaluations demonstrate significant toxicity to aquatic life. For example:

- The 48-hour EC50 for Daphnia magna was reported at 0.26 mg/L.

- A 96-hour LC50 for fish species such as Cyprinus carpio was determined to be around 1.1 mg/L .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈Br₄O |

| Estrogenic Activity (EC50) | < 0.1 µM |

| Zebrafish Mating Behavior Impact | Yes |

| Daphnia magna EC50 (48h) | 0.26 mg/L |

| Cyprinus carpio LC50 (96h) | 1.1 mg/L |

Case Studies

- Zebrafish Study : Research conducted on male zebrafish exposed to brominated flame retardants revealed significant declines in reproductive success and sperm motility after exposure to environmentally relevant concentrations . This study underscores the potential risks posed by similar brominated compounds.

- Estrogenicity Assessment : A comprehensive evaluation using the Ah-CALUX assay demonstrated that several hydroxylated PBDEs exhibit estrogenic properties that could lead to endocrine disruption in wildlife and potentially humans .

Q & A

Basic: What analytical methods are recommended for quantifying 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol in environmental matrices?

Answer:

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for quantification due to its sensitivity and selectivity for brominated compounds. Prior to analysis, solid-phase extraction (SPE) using polystyrene-divinylbenzene cartridges is recommended for isolating the compound from complex matrices like sludge or sediment. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects and recovery losses .

Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer:

Discrepancies often arise from differences in metabolic activation systems or exposure durations. To address this:

- Use in vitro hepatic microsomal assays to assess metabolic stability and identify reactive intermediates.

- Employ transcriptomic profiling (e.g., RNA-seq) to compare gene expression patterns across studies.

- Validate findings against structurally analogous brominated flame retardants (e.g., TTBP-TAZ) to contextualize mechanisms .

Basic: What experimental design considerations are critical for studying this compound’s environmental persistence?

Answer:

- Photodegradation studies: Use simulated sunlight (λ ≥ 290 nm) in aqueous matrices to assess half-life, with LC-HRMS monitoring debromination products.

- Biotic degradation: Pair anaerobic sludge incubations with stable isotope probing (SIP) to track microbial assimilation pathways.

- Sorption kinetics: Perform batch experiments with varying organic carbon content to model soil-water partitioning .

Advanced: How can structural elucidation challenges be addressed for degradation byproducts?

Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures of isolated metabolites .

- NMR spectroscopy: Combine H-C HSQC and HMBC to assign bromine-substituted aromatic resonances.

- Computational modeling: Apply density functional theory (DFT) to predict fragmentation patterns in HRMS spectra .

Basic: What sample preparation techniques minimize co-extraction of interfering compounds?

Answer:

- Liquid-liquid extraction (LLE): Use dichloromethane/hexane (1:1) for lipid-rich samples, followed by sulfuric acid silica gel cleanup.

- Accelerated solvent extraction (ASE): Optimize temperature (80–100°C) and pressure (1,500 psi) to enhance recovery from solid matrices.

- Gel permeation chromatography (GPC): Remove high-molecular-weight interferences (e.g., humic acids) prior to SPE .

Advanced: What strategies mitigate analytical biases in human exposure studies?

Answer:

- Biomonitoring: Quantify hydroxylated metabolites in urine using derivatization (e.g., BSTFA) and GC-MS/MS.

- Quality control: Include NIST SRM 2585 (house dust) as a reference material for method validation.

- Cohort stratification: Account for genetic polymorphisms in cytochrome P450 enzymes affecting metabolic rates .

Basic: How is the compound’s octanol-water partition coefficient (KowK_{ow}Kow) determined experimentally?

Answer:

- Shake-flask method: Measure equilibrium concentrations in octanol/water phases using LC-UV.

- Chromatographic estimation: Use reversed-phase HPLC retention times calibrated against known standards.

- Computational tools: Apply EPI Suite’s KOWWIN module to predict values based on fragment contribution methods .

Advanced: What mechanistic insights explain its endocrine-disrupting activity?

Answer:

- Receptor binding assays: Perform competitive binding studies with human thyroid receptor β (TRβ) and estrogen receptor α (ERα).

- Transcriptional activation: Use luciferase reporter gene assays in GH3 cells to quantify receptor agonism/antagonism.

- Molecular docking: Model interactions with nuclear receptor ligand-binding domains using AutoDock Vina .

Basic: What quality assurance protocols are essential for inter-laboratory reproducibility?

Answer:

- Blind duplicates: Include 10% of samples as duplicates to assess precision.

- Surrogate recovery standards: Spike with C-labeled analogs prior to extraction.

- Method blanks: Analyze solvent-only samples to identify background contamination .

Advanced: How can researchers model its bioaccumulation potential in aquatic food webs?

Answer:

- Trophic magnification factors (TMFs): Analyze concentrations in paired plankton-fish-mammal samples from the same ecosystem.

- Physiologically based pharmacokinetic (PBPK) models: Parameterize with tissue-specific partition coefficients and hepatic clearance rates.

- Field validation: Compare predictions with data from biosolids-amended agricultural sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.